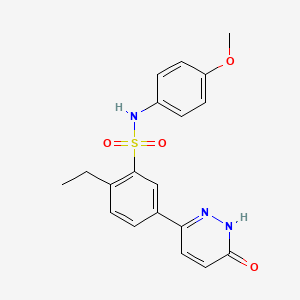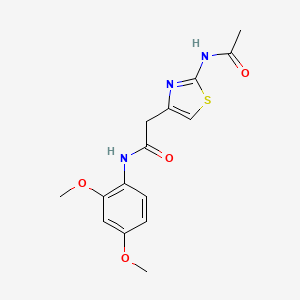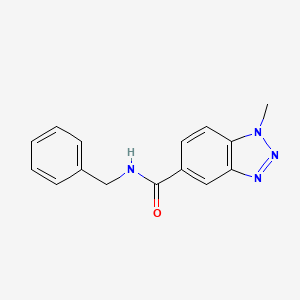![molecular formula C19H22N4O3 B11274641 5,5-dimethyl-N-(oxolan-2-ylmethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine](/img/structure/B11274641.png)
5,5-dimethyl-N-(oxolan-2-ylmethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-dimethyl-N-(oxolan-2-ylmethyl)-6,17-dioxa-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine is a complex organic compound with a unique tetracyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-N-(oxolan-2-ylmethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine typically involves multiple steps:
Formation of the Core Structure: The core tetracyclic structure is often synthesized through a series of cyclization reactions. These reactions may involve the use of strong acids or bases to facilitate ring closure.
Functional Group Addition: Subsequent steps involve the introduction of functional groups such as the oxolan-2-ylmethyl and dimethyl groups. This can be achieved through nucleophilic substitution or addition reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolan-2-ylmethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrogen atoms within the triazatetracyclic structure, potentially altering the compound’s electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex ring systems and their behavior under different chemical conditions.
Biology
Biologically, the compound’s potential interactions with biomolecules make it a candidate for drug development. Its ability to form stable complexes with proteins and nucleic acids is of particular interest.
Medicine
In medicine, research focuses on the compound’s potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
Industrially, the compound’s stability and reactivity make it useful in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which 5,5-dimethyl-N-(oxolan-2-ylmethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s tetracyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular signaling pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5-dimethyl-N-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine .
- N-(3-chlorophenyl)-2-(5,5-dimethyl-15-oxo-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)acetamide .
Uniqueness
What sets 5,5-dimethyl-N-(oxolan-2-ylmethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine apart is its specific combination of functional groups and tetracyclic structure. This unique arrangement allows for distinct reactivity and interaction with biological targets, making it a valuable compound for research and application in various fields.
Propiedades
Fórmula molecular |
C19H22N4O3 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
5,5-dimethyl-N-(oxolan-2-ylmethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine |
InChI |
InChI=1S/C19H22N4O3/c1-19(2)7-14-11(9-25-19)6-13-15-16(26-18(13)23-14)17(22-10-21-15)20-8-12-4-3-5-24-12/h6,10,12H,3-5,7-9H2,1-2H3,(H,20,21,22) |
Clave InChI |
ROWXAEOBPPERJB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=NC3=C(C=C2CO1)C4=C(O3)C(=NC=N4)NCC5CCCO5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-dimethyl-14-(2-oxo-2-pyrrolidin-1-ylethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B11274559.png)

![9-(4-methoxyphenyl)-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11274564.png)
![2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11274566.png)
![2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B11274568.png)



![8-chloro-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B11274603.png)
![9-(4-methoxyphenyl)-6,6-dimethyl-N-(2-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11274607.png)
![2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-phenylacetamide](/img/structure/B11274611.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide](/img/structure/B11274628.png)
![2-methyl-3-[4-(propan-2-yl)phenyl]-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione](/img/structure/B11274639.png)
